molecular formula C10H11N4Na2O7P B577070 Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate CAS No. 14999-52-1

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate

Cat. No.: B577070
CAS No.: 14999-52-1
M. Wt: 376.172
InChI Key: VDPLPYMIJCLJEF-OJSHLMAWSA-L
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Description

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate is a useful research compound. Its molecular formula is C10H11N4Na2O7P and its molecular weight is 376.172. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate is DNA. It is generated in DNA upon the deamination of adenosine .

Mode of Action

This compound interacts with its target, DNA, through a process called deamination. Deamination is the removal of an amino group from a molecule. In this case, adenosine in DNA undergoes deamination to produce 2/‘-Deoxyinosine 5/’-monophosphate .

Biochemical Pathways

The deamination process that produces 2/‘-Deoxyinosine 5/’-monophosphate is part of the nitrosative deamination pathways . These pathways involve the conversion of nitrogen-containing compounds, which can lead to various downstream effects, including changes in DNA structure and function.

Result of Action

The result of the action of this compound is the production of 2/‘-Deoxyinosine 5/’-monophosphate. This compound can influence the structure and function of DNA, potentially leading to various molecular and cellular effects .

Properties

IUPAC Name

disodium;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O7P.2Na/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;;/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPLPYMIJCLJEF-OJSHLMAWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14999-52-1
Record name 5'-Inosinic acid, 2'-deoxy-, disodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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